Product packaging for 6-Bromo-2,4-pteridinediamine(Cat. No.:)

6-Bromo-2,4-pteridinediamine

Cat. No.: B13218793
M. Wt: 241.05 g/mol
InChI Key: JBCMGPUGHFLRJT-UHFFFAOYSA-N
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Description

Overview of the Pteridine (B1203161) Core Structure and its Significance in Chemical Biology Research

The pteridine core is a heterocyclic aromatic compound composed of a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring. wikipedia.orgcymitquimica.com This bicyclic nitrogen-containing scaffold is the parent structure for a multitude of derivatives that are of profound importance in biological systems. numberanalytics.com The name "pteridine" itself is derived from the Greek word pteron, meaning "wing," because these compounds were first isolated as pigments from the wings of butterflies. numberanalytics.comorientjchem.org

In the realm of chemical biology, the pteridine framework is central to several vital cofactors and vitamins. cymitquimica.com Derivatives such as folic acid are essential for one-carbon transfer reactions, which are crucial for the synthesis of nucleic acids (DNA and RNA) and the metabolism of amino acids. orientjchem.org Another class, the pterins—pteridines with an amino group at position 2 and a carbonyl group at position 4—includes molecules like tetrahydrobiopterin, a key coenzyme for enzymes involved in the synthesis of neurotransmitters and the production of nitric oxide. numberanalytics.comnih.gov The diverse biological roles of pteridine derivatives have made them a privileged scaffold in medicinal chemistry and a subject of intense study for understanding fundamental biochemical processes. cymitquimica.comorientjchem.org

Historical Context of 6-(Bromomethyl)-2,4-pteridinediamine in Synthetic Organic Chemistry Research

The synthesis and utility of 6-(bromomethyl)-2,4-pteridinediamine, particularly its hydrobromide salt, were notably established in the scientific literature by a 1977 publication in the Journal of Organic Chemistry by J. R. Piper and John A. Montgomery. nih.govacs.org Prior to their work, the synthesis of complex antifolates like methotrexate (B535133) was often inefficient, proceeding through multi-step procedures that resulted in low yields and difficult purification. google.com

The work by Piper and Montgomery detailed a novel and improved process for creating a stable and reactive pteridine intermediate. nih.govgoogle.com Their method involved the synthesis of 2,4-diamino-6-pteridinemethanol, which was then converted to 6-(bromomethyl)-2,4-diaminopteridine hydrobromide. google.com This compound proved to be a significantly more effective building block for the synthesis of methotrexate and related compounds, providing a more direct and higher-yielding pathway. google.com This development was a key advancement in the field, facilitating broader research into pteridine-based pharmaceuticals.

Fundamental Role of 6-(Bromomethyl)-2,4-pteridinediamine as a Synthetic Intermediate in Advanced Chemical Research

6-(Bromomethyl)-2,4-pteridinediamine hydrobromide is a cornerstone synthetic intermediate, valued for the reactive bromomethyl group that allows for the facile attachment of the (2,4-diamino-6-pteridinyl)methyl moiety to various side chains via nucleophilic substitution. google.comchemicalbook.com

Its most prominent role is in the synthesis of antifolate drugs used in cancer chemotherapy. researchgate.net In the synthesis of Methotrexate, the hydrobromide salt of 6-(bromomethyl)-2,4-pteridinediamine is reacted with the secondary amine of a diethyl glutamate (B1630785) derivative, displacing the bromide to form the complete methotrexate backbone. researchgate.netaacrjournals.org

Beyond methotrexate, this intermediate is crucial for creating other advanced therapeutic candidates. For instance, it is used in an elegant synthesis of 10-deazaaminopterin, a potent antitumor agent. nih.govacs.org This process involves converting the bromomethyl compound into a phosphonium (B103445) ylide, which then undergoes a Wittig reaction with an aldehyde-bearing benzoyl-L-glutamate derivative. nih.govjustia.comepo.org Furthermore, its utility extends to the preparation of novel inhibitors for enzymes such as pteridine reductase, a key target in the development of antiparasitic drugs. chemicalbook.comchemicalbook.com

Chemical Properties

The table below summarizes key chemical properties for 6-(Bromomethyl)-2,4-pteridinediamine and its commonly used hydrobromide salt.

PropertyValueSource(s)
Compound Name 6-(Bromomethyl)-2,4-pteridinediamine Hydrobromide sigmaaldrich.comnih.gov
CAS Number 52853-40-4 chemicalbook.comsigmaaldrich.comnih.gov
Molecular Formula C₇H₈Br₂N₆ chemicalbook.comnih.govbiosynth.com
Molecular Weight 335.99 g/mol chemicalbook.comnih.govbiosynth.com
Appearance Light Brown Solid chemicalbook.comchemicalbook.com
Melting Point >195°C (decomposes) chemicalbook.comchemdad.com
IUPAC Name 6-(bromomethyl)pteridine-2,4-diamine (B1204261);hydrobromide sigmaaldrich.comnih.gov

Summary of Research Applications

The following table highlights the principal applications of 6-(Bromomethyl)-2,4-pteridinediamine as a synthetic intermediate in chemical research.

Application AreaDescriptionKey Compound(s) SynthesizedSource(s)
Anticancer Drug Synthesis Serves as a key building block for creating antifolate chemotherapeutic agents that inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis in cancer cells.Methotrexate, Aminopterin analogues nih.govgoogle.comaacrjournals.org
Wittig Reaction Precursor Converted into a pteridine ylide for use in Wittig reactions to synthesize complex folate analogues with modified structures.10-Deazaaminopterin nih.govacs.orgjustia.com
Enzyme Inhibitor Development Used as a starting material to prepare novel inhibitors for various enzymes, including those relevant to parasitic diseases.Pteridine Reductase Inhibitors chemicalbook.comchemicalbook.comresearchgate.net
General Pteridine Chemistry Provides a versatile platform for nucleophilic displacement reactions to attach diverse functional groups to the pteridine core for broad medicinal chemistry exploration.Various pteridine derivatives google.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrN6 B13218793 6-Bromo-2,4-pteridinediamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromopteridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN6/c7-2-1-10-5-3(11-2)4(8)12-6(9)13-5/h1H,(H4,8,9,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCMGPUGHFLRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 2,4 Pteridinediamine

Precursor Compounds and Starting Materials in Pteridine (B1203161) Synthesis

The formation of the pteridine ring system is the initial phase in the synthesis of 6-Bromo-2,4-pteridinediamine. This is typically achieved through the condensation of a pyrimidine (B1678525) derivative with a three-carbon unit.

A primary and direct precursor for this compound is 2,4-Diamino-6-(hydroxymethyl)pteridine. chemicalbook.comacs.org This hydroxymethylpteridine is synthesized by the condensation of 2,4,5,6-tetraaminopyrimidine (B94255) with 1,3-dihydroxyacetone (B48652). acs.orgresearchgate.net The resulting 2,4-Diamino-6-(hydroxymethyl)pteridine can then be isolated, sometimes as its hydrobromide salt, and subjected to a subsequent halogenation step to replace the hydroxyl group with a bromine atom. acs.orggoogle.com This precursor is favored as it directly provides the necessary pteridine core with a functional group at the 6-position that is readily converted to the desired bromomethyl group.

A more fundamental starting material for the synthesis of the pteridine core is 2,4,5,6-tetraaminopyrimidine, often used as its hydrochloride or sulfate (B86663) salt. google.compatsnap.comgoogle.com In a common procedure, 2,4,5,6-tetraaminopyrimidine sulfate is first converted to the hydrochloride salt in situ by reaction with barium chloride. google.com The resulting solution of the tetraaminopyrimidine dihydrochloride (B599025) is then reacted with dihydroxyacetone to form 2,4-diamino-6-pteridinemethanol. google.com An alternative approach involves the direct reaction of 2,4,5,6-tetraaminopyrimidine hydrochloride with 1,3-dihydroxyacetone in the presence of an acid catalyst and oxygen to generate 2,4-diamino-6-(hydroxymethyl)pteridine, which is then brominated. patsnap.comgoogle.com

Halogenation Strategies for Introducing the Bromomethyl Moiety

Once the 2,4-diamino-6-(hydroxymethyl)pteridine precursor is obtained, the next critical step is the conversion of the hydroxymethyl group to a bromomethyl group. This is accomplished through various halogenating agents.

A widely employed method for the bromination of 2,4-diamino-6-(hydroxymethyl)pteridine involves the use of triphenylphosphine (B44618) dibromide (dibromotriphenylphosphorane). acs.orggoogle.com This reagent is effective in converting primary alcohols to alkyl bromides. enamine.net The reaction is typically carried out in a suitable solvent such as N,N-dimethylacetamide (DMAC). googleapis.com

Phosphorus tribromide (PBr₃) is another effective reagent for this transformation. google.commolaid.com Like triphenylphosphine dibromide, PBr₃ is used to convert primary and secondary alcohols to their corresponding alkyl bromides, often with high yields. byjus.comwikipedia.org The reaction mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus, followed by a nucleophilic substitution by the bromide ion. byjus.com While effective, the yield using phosphorus tribromide in N,N-dimethylformamide (DMF) has been reported to be lower than that achieved with triphenylphosphine dibromide in DMAC. googleapis.com

Brominating AgentPrecursorTypical Solvent
Triphenylphosphine Dibromide2,4-Diamino-6-(hydroxymethyl)pteridineN,N-Dimethylacetamide (DMAC)
Phosphorus Tribromide2,4-Diamino-6-(hydroxymethyl)pteridineN,N-Dimethylformamide (DMF)

An alternative and efficient protocol for the bromination of 2,4-diamino-6-(hydroxymethyl)pteridine utilizes a combination of N-Bromosuccinimide (NBS) and triphenylphosphine. patsnap.comgoogle.com This reagent system is known for converting alcohols to alkyl halides under mild conditions. uzhnu.edu.ua In a typical procedure, triphenylphosphine and NBS are mixed in a solvent like carbon tetrachloride at a low temperature, to which 2,4-diamino-6-(hydroxymethyl)pteridine is added. patsnap.com This method has been reported to produce 2,4-diamino-6-bromomethylpteridine in high yield. patsnap.com The reaction is believed to proceed via an oxyphosphonium salt intermediate. uzhnu.edu.ua

Optimization of Reaction Conditions and Laboratory Synthesis Protocols

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. For instance, in the bromination step using triphenylphosphine dibromide, N,N-dimethylacetamide has been identified as a suitable solvent. googleapis.com When using NBS and triphenylphosphine, the reaction is often initiated at a reduced temperature (e.g., 0 °C) and then allowed to proceed for an extended period, such as overnight. patsnap.comgoogle.com

Purification of the final product is also a critical step. Recrystallization is a common method employed to obtain this compound in high purity. patsnap.com For example, the crude product from the NBS/triphenylphosphine bromination can be recrystallized from a mixed solvent system of water and DMF to yield the pure compound as brown needle crystals. patsnap.com The final product is often isolated and stored as its hydrobromide salt, which may exhibit greater stability. acs.orggoogle.comgoogleapis.com

StepReagentsSolventTemperatureYield
BrominationTriphenylphosphine, NBSCarbon Tetrachloride0 °C to room temp96%
Recrystallization-Water/DMF--

Microwave-Assisted Synthesis for Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, and its application in pteridine chemistry has led to significant improvements in efficiency. researchgate.net Research into the synthesis of methotrexate (B535133) and its pteridine-based derivatives highlights the benefits of microwave irradiation. researchgate.net In conventional methods, the nucleophilic substitution reaction between a halogenated pteridine and an amine can be time-consuming, often requiring days to complete. researchgate.net However, by employing microwave heating, the reaction time for this crucial step can be drastically reduced to as little as 20 minutes. researchgate.net

This rapid heating not only accelerates the reaction rate but also leads to higher yields and improved purity of the final product. researchgate.net For instance, the displacement of the chloride from 6-(chloromethyl)pteridine-2,4-diamine hydrochloride with various amines in N,N-dimethylacetamide (DMA) at 60°C under microwave irradiation resulted in high yields of 70-90%. researchgate.net The efficiency of microwave-assisted synthesis has also been demonstrated in the preparation of other pterin (B48896) and quinoxaline (B1680401) systems through Isay-type condensations, significantly shortening reaction times. strath.ac.ukresearchgate.net This methodology provides a worthy alternative to traditional protocols for preparing pteridine-based compounds. researchgate.net

Influence of Solvent Systems and Catalysts on Bromination Selectivity

The choice of solvent and catalyst is paramount in controlling the regioselectivity of the bromination of the pteridine core. The pteridine ring system has multiple positions susceptible to electrophilic attack, making selective bromination at the C-6 position a challenge. vulcanchem.com

Different brominating agents are employed, with N-bromosuccinimide (NBS) and bromine (Br₂) being common choices. vulcanchem.comresearchgate.net The reaction conditions, particularly the solvent, play a critical role in the outcome. In studies on the synthesis of functionalized pteridines via 6-exo-dig bromo cyclization, various solvents such as dichloromethane (B109758) (DCM), toluene, and acetonitrile (B52724) were evaluated. researchgate.netnih.gov Dichloromethane was found to be the superior solvent, affording good yields when used with Br₂. researchgate.netnih.gov In contrast, using NBS as the halogen source under similar conditions proved to be inefficient. researchgate.net

The synthesis of the closely related 6-(bromomethyl)pteridine-2,4-diamine (B1204261) hydrobromide often starts from 2,4-diamino-6-pteridinemethanol. google.com This precursor is converted to the bromomethyl derivative using reagents like triphenylphosphine dibromide or phosphorus tribromide. google.com One documented method involves reacting 2,4-diamino-6-hydroxymethylpteridine with NBS and triphenylphosphine in carbon tetrachloride to achieve a high yield of 96%. patsnap.com The selection of the appropriate solvent and brominating system is thus crucial for achieving high yield and the desired regioselectivity, preventing unwanted side reactions such as ring-opening under harsh conditions. vulcanchem.com

Table 1: Effect of Solvents and Reagents on Pteridine Bromination
ReactantBrominating AgentSolventCatalyst/Co-reagentYieldReference
N-propagyl-amino-pyrimidinoneBr₂ (2.5 eq.)DCMK₂CO₃79% researchgate.net
N-propagyl-amino-pyrimidinoneNBS (4 eq.)DCMK₂CO₃Inefficient researchgate.net
2,4-diamino-6-hydroxymethylpteridineNBSCarbon TetrachlorideTriphenylphosphine96% patsnap.com

Analytical Characterization of Synthetic Products

Following synthesis, rigorous analytical characterization is essential to confirm the structure and assess the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of synthetic pteridine derivatives. Both proton (¹H) and carbon-¹³ (¹³C) NMR provide detailed information about the molecular framework.

For 6-(bromomethyl)-2,4-diaminopteridine, ¹H NMR spectroscopy is used to confirm the presence and position of key functional groups. In one analysis using d6-DMSO as the solvent, the following characteristic signals were observed: a singlet at 9.10 ppm corresponding to the C7-H proton, a broad singlet at 8.65 ppm for the two protons of one amino group, another broad singlet at 8.01 ppm for the second amino group, and a singlet at 4.94 ppm for the two protons of the bromomethyl (CH₂Br) group. patsnap.com

In another study, the proton magnetic resonance (pmr) spectrum of 6-(bromomethyl)-2,4-diaminopteridine hydrobromide was recorded in deuteriotrifluoroacetic acid (CF₃CO₂D). google.com The spectrum showed a singlet at δ 4.70, attributed to the methylene (B1212753) (CH₂) protons, and a singlet at δ 9.08, corresponding to the C₇-H proton. google.com The ¹³C NMR spectrum of the analogous 6-(chloromethyl)pteridine-2,4-diamine shows signals at δ 160.2 (C2 and C4), δ 152.7 (C6), and δ 45.8 (CH₂Cl), providing a reference for the expected chemical shifts in the bromo-derivative.

Table 2: ¹H NMR Spectral Data for 6-(Bromomethyl)-2,4-pteridinediamine Derivatives
CompoundSolventChemical Shift (δ ppm)AssignmentReference
2,4-diamino-6-bromomethylpteridined6-DMSO9.10 (s, 1H)C7-H patsnap.com
8.65 (s, 2H)NH₂
8.01 (s, 2H)NH₂
4.94 (s, 2H)CH₂Br
6-(bromomethyl)-2,4-diaminopteridine hydrobromideCF₃CO₂D9.08 (s, 1, C₇-H)C₇-H google.com
4.70 (s, 2, CH₂)CH₂Br

Chromatographic Techniques for Purity Assessment in Research Samples

Chromatographic methods are indispensable for assessing the purity of synthesized this compound and for purifying the final product. Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used.

TLC is a rapid and effective method for monitoring the progress of a reaction and detecting the presence of impurities. google.comresearchgate.net In the synthesis of 6-(bromomethyl)pteridine hydrobromide, TLC was used to confirm that methyl-substituted contaminants present in the starting material were not detectable in the final products. google.com For the separation of pteridine compounds, silica (B1680970) gel plates are commonly used with a mobile phase consisting of a mixture like butanol, acetic acid, and water. researchgate.net

For more quantitative purity assessment and for purification, column chromatography and HPLC are employed. clockss.org Purification of pteridine derivatives can be achieved by column chromatography on silica gel. clockss.org However, the high polarity of many pteridines presents a challenge for standard reversed-phase (RP) HPLC. mdpi.com Despite this, validated RP-HPLC methods have been developed for the analysis of pteridine derivatives. researchgate.net These methods often use octadecylsilane (B103800) (C18) columns with mobile phases composed of acetonitrile and an acidic phosphate (B84403) buffer. researchgate.net Due to the inherent instability and potential for interconversion of some pteridines during analysis, sample preparation and chromatographic conditions must be carefully controlled. nih.gov

Chemical Reactivity and Derivatization Strategies of 6 Bromo 2,4 Pteridinediamine

Nucleophilic Substitution Reactions at the Bromomethyl Group

The primary mode of reactivity for 6-(bromomethyl)-2,4-pteridinediamine involves the displacement of the bromide ion by a variety of nucleophiles. The methylene (B1212753) group, situated between the electron-withdrawing pteridine (B1203161) ring and the bromine atom, is highly activated towards SN2 reactions. This allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, providing a straightforward route to a wide array of substituted pteridine derivatives.

The reaction of 6-(bromomethyl)-2,4-pteridinediamine with amine nucleophiles is a cornerstone of its synthetic utility, leading to the formation of 6-(aminomethyl)-2,4-pteridinediamine derivatives. This reaction is pivotal in the synthesis of antifolate drugs and other biologically active molecules.

Alkylation with primary and secondary aliphatic amines provides access to a range of N-alkyl and N,N-dialkyl aminomethyl pteridines. These reactions typically proceed under standard conditions for nucleophilic substitution, involving the amine acting as the nucleophile to displace the bromide. The resulting compounds are important for structure-activity relationship (SAR) studies, where modifying the steric and electronic properties of the side chain can significantly impact biological activity. While specific documented examples for 6-(bromomethyl)-2,4-pteridinediamine are sparse in readily available literature, the reaction is a fundamental transformation in organic synthesis. The general scheme involves the pteridine starting material reacting with an aliphatic amine (R-NH2), often in the presence of a non-nucleophilic base to neutralize the HBr byproduct, yielding the corresponding 6-((alkylamino)methyl)pteridine-2,4-diamine.

The reaction with aromatic amines is particularly significant, as it forms the basis for synthesizing complex drug molecules. A prominent example is the synthesis of methotrexate (B535133) precursors. In this context, the pteridine core is coupled with a derivative of p-aminobenzoic acid. For instance, a key step in some methotrexate syntheses involves reacting a protected form of 6-(bromomethyl)pteridine with an ester of N-(p-methylamino)benzoyl-L-glutamate. google.com This reaction creates the crucial bond between the pteridine moiety and the benzoylglutamate side chain characteristic of methotrexate and its analogs.

Research on related heterocyclic systems, such as pyrido[2,3-d]pyrimidines, further illustrates this synthetic strategy. In these cases, 2,4-diamino-6-(arylaminomethyl) derivatives have been synthesized and evaluated as potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme target for antifolate drugs. nih.gov Similarly, the synthesis of 2,4-diamino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines has been developed as potential lipophilic antifolates. lmaleidykla.lt These examples underscore the importance of this reaction class for generating libraries of potential therapeutic agents.

Table 1: Example of Reaction with an Aromatic Amine Derivative
Pteridine ReactantAmine NucleophileProductSignificance
2,4-bis(triphenylphosphazino)-6-bromomethylpteridine HBrEthyl N-(p-methylamino)benzoylglutamatePhosphazino derivative of methotrexate ethyl esterKey step in the synthesis of Methotrexate, an antifolate drug. google.com

6-(Bromomethyl)-2,4-pteridinediamine can theoretically react with hydroxyl-containing nucleophiles, such as alcohols or phenols, to form the corresponding ether derivatives (6-(alkoxymethyl)- or 6-(aryloxymethyl)-2,4-pteridinediamines). This reaction would be analogous to the Williamson ether synthesis, typically requiring a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. The resulting ethers could serve as valuable analogs in drug discovery programs. However, specific examples of these reactions being performed on the 6-(bromomethyl)-2,4-pteridinediamine scaffold are not extensively documented in scientific literature.

In a similar fashion, sulfhydryl-containing nucleophiles like thiols and thiophenols are expected to react readily with 6-(bromomethyl)-2,4-pteridinediamine to yield thioethers. Thiols are potent nucleophiles and typically react efficiently with alkyl halides. This reaction would produce 6-((alkylthio)methyl)- or 6-((arylthio)methyl)-2,4-pteridinediamines. These sulfur-containing derivatives are of interest for their potential to interact differently with biological targets compared to their oxygen or nitrogen counterparts. As with hydroxyl nucleophiles, while the reaction is chemically feasible and follows established principles of organic reactivity, specific documented applications with this particular pteridine substrate are limited. nih.gov

The bromomethyl group is also a precursor for the formation of a phosphonium (B103445) ylide, a key reagent in the Wittig reaction. masterorganicchemistry.comwikipedia.org The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones, offering excellent control over the location of the newly formed double bond. libretexts.org

The formation of the pteridine ylide intermediate proceeds in two main steps:

Synthesis of the Phosphonium Salt : 6-(Bromomethyl)-2,4-pteridinediamine is reacted with a phosphine, typically triphenylphosphine (B44618) (PPh₃). The phosphine acts as a nucleophile, displacing the bromide to form a stable phosphonium salt: [(2,4-diaminopteridin-6-yl)methyl]triphenylphosphonium bromide. nih.gov Interestingly, triphenylphosphine is also used in conjunction with N-bromosuccinimide (NBS) to synthesize the 6-(bromomethyl)pteridine from its 6-(hydroxymethyl) precursor, highlighting the versatility of these reagents. patsnap.comgoogle.com

Formation of the Ylide : The phosphonium salt is then treated with a strong base (e.g., n-butyllithium or sodium hydride) to deprotonate the carbon adjacent to the phosphorus atom. This abstraction of a proton generates the highly nucleophilic phosphonium ylide, or Wittig reagent.

Once formed, this pteridine ylide can react with an aldehyde or ketone. This reaction would attach a new vinyl group at the 6-position of the pteridine ring, providing a method to extend the carbon chain and introduce unsaturation. This strategy opens a pathway to a variety of 6-vinylpteridine derivatives, which can be further functionalized. While the individual steps are standard organic transformations, the complete sequence starting from 6-(bromomethyl)-2,4-pteridinediamine to a final alkene via a Wittig reaction is a plausible but not widely documented synthetic route in the literature.

Reactions with Amines for Substituted Aminomethyl Pteridine Derivatives

Other Transformational Reactions and Functionalization

Beyond initial derivatization, the 6-Bromo-2,4-pteridinediamine scaffold can undergo a variety of other transformational reactions, further expanding its synthetic utility. These include modifications to the pteridine ring system itself and the introduction of diverse molecular fragments at the 6-position via modern cross-coupling techniques.

Oxidative and Reductive Modifications of the Pteridine Ring System

The pteridine ring system is susceptible to both oxidative and reductive transformations, which can significantly alter its electronic and biological properties.

Oxidative Modifications: While specific studies on the oxidation of this compound are not extensively documented, the pteridine nucleus, in general, can be subject to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) have been shown to oxidize pteridine derivatives. The reaction outcome is highly dependent on the reaction conditions and the substitution pattern of the pteridine ring. For instance, oxidation may lead to the formation of N-oxides or even cleavage of the pyrazine (B50134) ring under harsh conditions. The presence of the electron-donating amino groups at positions 2 and 4 in this compound would likely influence the regioselectivity of such oxidation reactions, potentially directing them towards the pyrazine ring.

Reductive Modifications: The pteridine ring is more commonly subjected to reduction. Catalytic hydrogenation is a powerful method for the complete or partial reduction of the pteridine system. Depending on the catalyst (e.g., platinum oxide, palladium on carbon) and reaction conditions (e.g., pressure, temperature, solvent), it is possible to obtain dihydro- or tetrahydro-pteridine derivatives. For instance, catalytic hydrogenation of pteridines often leads to the reduction of the pyrazine ring.

Another common reducing agent for pteridine systems is sodium dithionite (Na₂S₂O₄). This reagent is often used for the preparation of dihydropteridine derivatives under mild conditions. It is conceivable that the treatment of this compound with sodium dithionite would selectively reduce the pyrazine ring, yielding the corresponding 5,8-dihydropteridine derivative. The bromo substituent at the 6-position may remain intact under these conditions, providing a handle for further functionalization.

It is important to note that the reactivity of the pteridine ring in this compound towards both oxidation and reduction will be modulated by the electronic effects of the bromo and diamino substituents. The amino groups, being electron-donating, would activate the ring towards electrophilic attack (and potentially oxidation), while the electron-withdrawing nature of the pteridine core itself makes it susceptible to nucleophilic attack and reduction.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Advanced Functionalization

The bromine atom at the 6-position of this compound serves as a key functional group for the introduction of a wide variety of substituents through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a particularly powerful and versatile method for the formation of carbon-carbon bonds.

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or a boronic ester) with a halide (in this case, the 6-bromo substituent) in the presence of a palladium catalyst and a base. This reaction is widely used in organic synthesis due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

This reaction allows for the synthesis of a diverse library of 6-aryl- and 6-heteroaryl-2,4-pteridinediamine derivatives, which are of significant interest in medicinal chemistry and materials science. The electronic and steric properties of the boronic acid can be varied to fine-tune the properties of the final products.

A typical Suzuki-Miyaura reaction with this compound would involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) source like palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand. A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is required to activate the boronic acid. The reaction is typically carried out in a solvent system such as a mixture of an organic solvent (e.g., dioxane, toluene, or dimethoxyethane) and water.

Below is an interactive data table summarizing typical reaction conditions for the Suzuki-Miyaura coupling of related 6-halo-2,4-diaminopyrimidines and other heterocyclic systems, which can be extrapolated for this compound.

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10085
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O11092
33-Thienylboronic acidPdCl₂(dppf) (3)Na₂CO₃DME/H₂O9078
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10088
52-Naphthylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄Toluene/H₂O11090

This data is representative and based on analogous reactions with similar heterocyclic substrates. Actual yields and optimal conditions may vary for this compound.

The successful application of the Suzuki-Miyaura reaction to this compound provides a powerful tool for the synthesis of novel derivatives with tailored electronic and steric properties, enabling the exploration of their potential in various scientific disciplines.

Applications of 6 Bromo 2,4 Pteridinediamine and Its Derivatives in Chemical Biology Research

Enzyme Inhibition Studies and Mechanistic Elucidation (In Vitro Focus)

The study of 6-Bromo-2,4-pteridinediamine and its related derivatives has been a significant area of focus in chemical biology, particularly concerning their roles as enzyme inhibitors. These compounds are of interest due to their structural similarities to endogenous molecules, which allows them to interact with various enzymes and modulate their activity. This section will delve into the in vitro research that has illuminated the mechanisms and potential of these compounds in enzyme inhibition.

6-(Bromomethyl)-2,4-pteridinediamine hydrobromide has been identified as a potent inhibitor of the enzyme nitroaldolase. biosynth.comchemicalbook.com The mechanism of this inhibition is thought to involve an electrophilic attack on the enzyme by an intermediate benzyl ester, which is formed through the addition of bromide to isobutyl esters. biosynth.comchemicalbook.com This interaction effectively curtails the enzyme's normal function.

The folate pathway is a critical metabolic route for the synthesis of nucleic acids and amino acids, making its constituent enzymes prime targets for therapeutic intervention. This compound derivatives have shown promise in interfering with several key enzymes in this pathway.

Thymidylate synthase (TS) is a crucial enzyme for DNA synthesis, and its inhibition is a key strategy in cancer therapy. nih.gov 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide has been shown to inhibit DNA synthesis by affecting thymidylate synthase, thereby preventing the production of nucleotides from thymine. biosynth.comchemicalbook.com The inhibition of TS by such pteridine (B1203161) derivatives can lead to an arrest of the cell cycle and has been a focal point of research for developing new therapeutic agents. nih.gov

Compound/DerivativeTarget EnzymeEffect
6-(Bromomethyl)-2,4-pteridinediamine hydrobromideDHFRInhibition of activity biosynth.comchemicalbook.com
2,4-diaminopyrimidine derivativesBacterial DHFRInhibition nih.gov
Trimethoprim analogsHuman DHFRInhibition mdpi.com

Dihydropteroate synthase (DHPS) is another vital enzyme in the folate pathway of microorganisms, responsible for the synthesis of dihydropteroate. wikipedia.orgproteopedia.org This enzyme is the target of sulfonamide antibiotics. wikipedia.orgpatsnap.com Pteridine derivatives that can bind to the pterin-binding site of DHPS are of interest as they could bypass existing sulfonamide resistance mechanisms. nih.gov Research in this area focuses on identifying and optimizing pterin-based inhibitors of DHPS to develop new antibacterial agents. nih.govnih.gov

Kinetoplastids, a group of protozoan parasites, possess a unique enzyme called pteridine reductase 1 (PTR1). nih.gov This enzyme provides a bypass for the metabolic block caused by DHFR inhibitors, making it a critical target for antiparasitic drug development. nih.gov 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide is utilized in the preparation of pteridine reductase inhibitors. chemicalbook.comchemdad.com The development of compounds that can dually inhibit both DHFR and PTR1 is a promising strategy for treating infections caused by these parasites. nih.gov Research has yielded pteridine derivatives with potent inhibitory activity against PTR1 from Trypanosoma brucei and Leishmania major. nih.gov

Derivative ClassTarget OrganismTarget EnzymeObserved Effect
Novel pteridine derivativesTrypanosoma bruceiPTR1Apparent picomolar inhibition nih.gov
Novel pteridine derivativesLeishmania majorPTR1Nanomolar inhibition nih.gov
Novel pteridine derivativesParasite vs. HumanDHFRSelective submicromolar inhibition nih.gov

Interference with Folate Pathway Enzymes

Investigation of Cellular Processes (In Vitro Studies)

In vitro studies are fundamental to elucidating the mechanisms by which chemical compounds exert their effects at a cellular level. For derivatives of this compound, these investigations have provided initial insights into their interactions with cellular transport systems and their impact on cell proliferation.

Preliminary research on close derivatives of this compound has suggested a potential mechanism of action involving the disruption of fundamental cellular transport processes. Specifically, 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide has been noted to inhibit membrane transport and modulate chloride ion influx, both of which are critical for the proliferation of tumor cells. researchgate.net The regulation of ion channels and transporters is a key area of chemical biology research, as dysregulation of these processes is a hallmark of various diseases, including cancer. The ability of pteridine derivatives to interfere with these mechanisms presents a potential avenue for therapeutic intervention.

The cytostatic and cytotoxic effects of pteridine derivatives have been evaluated in various cancer cell lines. Studies have demonstrated that certain pteridine derivatives can inhibit the in vitro growth of murine Leukemia L1210 cells, with IC50 values ranging from 4 to 24 μM. researchgate.net The close analog, 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide, has also been reported to inhibit cell growth in murine leukemia cells. researchgate.net The proposed mechanism for this activity involves the inhibition of DNA synthesis through the targeting of key enzymes such as thymidylate synthase and dihydrofolate reductase (DHFR). researchgate.net Inhibition of DHFR, in particular, is a well-established mechanism for anticancer agents, as it disrupts the synthesis of nucleotides necessary for DNA replication and cell division. researchgate.net

Pteridine Derivatives as Precursors for Investigational Agents

This compound serves as a versatile starting material for the synthesis of a diverse array of investigational agents. The bromine atom at the 6-position provides a reactive handle for further chemical modifications, allowing for the exploration of potential anticancer, antibacterial, and antifungal agents.

The development of pteridine-based anticancer agents is an active area of research, with several molecular targets identified. researchgate.net The structural similarity of the 2,4-diaminopteridine (B74722) core to folic acid makes it a prime scaffold for targeting folate-dependent enzymes. nih.gov

One of the primary mechanisms of action for many pteridine derivatives is the inhibition of Dihydrofolate Reductase (DHFR) . researchgate.netmdpi.com This enzyme is crucial for regenerating tetrahydrofolate from dihydrofolate, a necessary step in the synthesis of nucleotides and certain amino acids. researchgate.net By inhibiting DHFR, these compounds disrupt DNA replication and cell division, leading to an antiproliferative effect. researchgate.net Methotrexate (B535133), a well-known anticancer drug, features a 2,4-diaminopteridine core and functions as a potent DHFR inhibitor. researchgate.net

Another identified target is Carbonic Anhydrase (CA) . Certain CA isozymes are highly abundant in tumors and contribute to the acidic microenvironment that promotes tumor progression. researchgate.net Pteridine derivatives have been investigated as inhibitors of these enzymes. researchgate.net

Furthermore, pteridine derivatives have been shown to act as Kinase Inhibitors . For instance, some derivatives have demonstrated inhibitory activity against Janus kinases (Jak1 and Jak2), which are involved in signal transduction pathways that regulate cell proliferation and survival. rsc.org Other studies have explored pteridine-based compounds as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), both of which are key targets in cancer therapy. nih.gov

Mechanisms of Action for Investigational Pteridine-Based Anticancer Agents
Target Enzyme/ProteinMechanism of ActionTherapeutic RationaleReference
Dihydrofolate Reductase (DHFR)Inhibits the reduction of dihydrofolate to tetrahydrofolate.Disrupts DNA synthesis and cell division. researchgate.netmdpi.com
Carbonic Anhydrase (CA)Inhibits the reversible hydration of carbon dioxide.Modulates tumor microenvironment and progression. researchgate.net
Janus Kinases (Jak1, Jak2)Inhibits signal transduction and activation of transcription (STAT) pathways.Blocks cell proliferation and induces apoptosis. rsc.org
Epidermal Growth Factor Receptor (EGFR)Inhibits tyrosine kinase activity.Blocks signaling pathways involved in cell growth and survival. nih.gov
Phosphoinositide 3-kinase (PI3K)Inhibits the PI3K/Akt/mTOR signaling pathway.Reduces cell proliferation, survival, and angiogenesis.

The therapeutic potential of pteridine derivatives extends to infectious diseases. nih.gov Various synthetic pteridines have been evaluated for their antimicrobial properties. For instance, certain pteridine derivatives have demonstrated inhibitory activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. researchgate.net The presence of a bromine atom in a heterocyclic structure has been noted in other molecular classes to contribute significantly to antimicrobial properties. nih.govnih.gov

In terms of antifungal activity, some pteridine derivatives have shown efficacy against pathogenic fungi like Candida albicans and Candida tropicalis. researchgate.net The mechanism of antimicrobial action for many pteridine derivatives is believed to be through the inhibition of microbial DHFR, an enzyme that is also essential for the survival of bacteria and fungi. nih.gov

Antimicrobial Activity of Selected Pteridine Derivatives
Compound TypeMicroorganismObserved Activity (Zone of Inhibition in mm)ConcentrationReference
Pteridine derivative 27Escherichia coli19 mm250 mg/mL researchgate.net
Pteridine derivative 27Escherichia coli29 mm500 mg/mL researchgate.net
Pteridine derivative 30Staphylococcus aureus23 mm250 mg/mL researchgate.net
Pteridine derivative 30Staphylococcus aureus29 mm500 mg/mL researchgate.net
Dipyridylpteridine derivative 62Candida albicans>33 mmNot Specified researchgate.net
Dipyridylpteridine derivative 62Candida tropicalis>33 mmNot Specified researchgate.net

Structure-Activity Relationship (SAR) Studies for Pteridine-Based Compounds

Structure-Activity Relationship (SAR) studies are crucial for the rational design and optimization of drug candidates. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for its therapeutic effects.

For pteridine-based compounds, the 2,4-diamino substitution pattern is a well-established pharmacophore for potent DHFR inhibition. nih.gov This arrangement allows for key hydrogen bonding interactions within the active site of the enzyme.

The substituent at the 6-position of the pteridine ring has been shown to significantly influence the biological activity. nih.gov The introduction of a bromine atom, as in this compound, not only provides a site for further synthetic elaboration but can also impact the compound's electronic properties and binding affinity to its biological targets. For example, in the development of DHFR inhibitors, modifications at this position are used to enhance hydrophobic interactions within the enzyme's active site, which can lead to more potent inhibition. nih.gov SAR studies on various 6-substituted 2,4-diaminopteridines have shown that the nature of the substituent—its size, lipophilicity, and electronic character—plays a critical role in determining the compound's potency and selectivity. nih.govnih.gov

Similarly, in the context of kinase inhibitors, SAR studies have revealed that hydrophobic groups at the 5-position and a carbonyl group at the 6-position of the pteridine ring can be important for activity. These studies guide medicinal chemists in fine-tuning the pteridine scaffold to achieve desired biological activities and drug-like properties.

Elucidation of Structural Determinants for Biological Research Activity

The biological activity of 2,4-diaminopteridine derivatives is profoundly influenced by the nature of the substituent at the 6-position of the pteridine ring. The reactive halomethyl group, often a bromomethyl or chloromethyl moiety, serves as a chemical handle for introducing a wide variety of functionalities, thereby allowing for a detailed exploration of the structural requirements for specific biological activities.

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological function. By systematically modifying the substituent at the C6 position of the 2,4-diaminopteridine core, researchers can create libraries of analogs and evaluate their impact on biological targets.

A notable area of investigation involves the development of inhibitors for enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), which are crucial for the survival of various pathogens. For instance, a systematic approach to developing selective antiparasitic compounds involved the synthesis of novel pteridine derivatives from 6-(chloromethyl)pteridine-2,4-diamine hydrochloride. researchgate.netnih.gov By reacting this precursor with a range of substituted anilines and aliphatic amines, researchers were able to generate a series of derivatives and evaluate their inhibitory activities. researchgate.netnih.gov

These studies have revealed several key structural determinants for potent and selective inhibition:

The nature of the linker: The length and flexibility of the chain connecting the pteridine core to a terminal group can significantly impact binding affinity.

The properties of the terminal group: The introduction of different aromatic or aliphatic moieties allows for the exploration of various pockets within the enzyme's active site. Hydrophobic and electronic properties of these terminal groups are critical for optimizing interactions.

Substitution on the pteridine core: While the 2,4-diamino substitution is often crucial for mimicking the natural substrate, modifications at other positions can fine-tune selectivity and potency.

The following table summarizes the impact of structural modifications on the biological activity of 2,4-diaminopteridine derivatives based on various research findings.

Modification Site Modification Observed Effect on Biological Activity Target Class
C6-Substituent Introduction of various substituted anilinesModulated inhibitory activity against PTR1 and DHFRAntiparasitic Enzymes
C6-Substituent Introduction of aliphatic amino derivativesInfluenced selectivity for parasite vs. human enzymesAntiparasitic Enzymes
2- and 4-Amino Groups Acylation and alkylationAllows for further structural diversification and modulation of activityVarious Targets

These systematic studies, enabled by the reactivity of the 6-halomethyl-2,4-pteridinediamine scaffold, are instrumental in building a comprehensive understanding of the molecular interactions that govern biological activity.

Rational Design Principles for Novel Pteridine Scaffolds in Research

The insights gained from SAR studies provide the foundation for the rational design of novel pteridine-based compounds with improved potency, selectivity, and desired physicochemical properties. Computational methods, such as molecular docking and fragment-based design, play a pivotal role in this process.

A prominent example of rational design is the development of multitarget inhibitors for kinetoplastid parasites like Trypanosoma brucei and Leishmania major. researchgate.netnih.gov These parasites possess both DHFR and PTR1, making a dual-inhibitor approach an attractive therapeutic strategy. The design process often begins with a known pteridine-based inhibitor, and computational models are used to predict how modifications will affect binding to the target enzymes.

The key principles in the rational design of novel pteridine scaffolds based on the 6-substituted-2,4-diaminopteridine framework include:

Target-Specific Interactions: The design focuses on maximizing favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) with key residues in the active site of the target enzyme while minimizing interactions with off-target proteins, such as human DHFR, to ensure selectivity. researchgate.net

Physicochemical Property Optimization: Beyond target affinity, the rational design process also considers the drug-like properties of the novel compounds, such as solubility, membrane permeability, and metabolic stability, which are crucial for their efficacy in biological systems.

The iterative process of computational design, chemical synthesis, and biological evaluation is a powerful paradigm for the development of novel chemical probes and potential therapeutic leads. For example, computational fragment-based design, coupled with crystallographic structure determination, has successfully led to the development of pteridine derivatives with picomolar inhibition of T. brucei PTR1 and nanomolar inhibition of L. major PTR1, while maintaining selectivity over human DHFR. researchgate.netnih.gov

The following table outlines the rational design strategies employed in the development of novel pteridine-based inhibitors.

Design Principle Methodology Objective Outcome
Structure-Based Design Molecular docking and analysis of protein-ligand crystal structuresTo identify key interactions and guide the design of modifications that enhance binding affinity and selectivity.Novel derivatives with improved potency and selectivity for parasite enzymes over the human homolog.
Fragment-Based Design In silico recombination of molecular fragmentsTo explore a large chemical space and identify novel combinations of core, linker, and terminal groups with optimal binding properties.Identification of novel chemical series with desired inhibitory profiles.
Multi-Target Optimization Simultaneous design for inhibition of multiple enzymes (e.g., PTR1 and DHFR)To develop single compounds that can modulate multiple nodes in a biological pathway, potentially leading to enhanced efficacy and reduced drug resistance.Potent dual inhibitors with activity against multiple parasitic enzymes.

Advanced Research Methodologies and Computational Studies

Computational Chemistry Approaches in Pteridine (B1203161) Research

Computational chemistry provides powerful tools to investigate the properties and interactions of pteridine derivatives like 6-Bromo-2,4-pteridinediamine at a molecular level. These in silico methods are instrumental in accelerating the drug discovery process by offering insights that can be challenging to obtain through experimental techniques alone.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are employed to predict its binding affinity and mode of interaction with various protein targets. For instance, pteridine derivatives are known to interact with enzymes such as dihydrofolate reductase (DHFR). Molecular docking can elucidate the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the pteridine core, the bromine substituent, and the amino groups of the ligand with the amino acid residues in the active site of the target protein.

Hypothetical Docking Results for this compound with a Kinase Target

Parameter Value
Target Protein Epidermal Growth Factor Receptor (EGFR)
Docking Score (kcal/mol) -8.5
Key Interacting Residues Met793, Leu718, Val726, Ala743, Lys745

| Types of Interactions | Hydrogen bonds with the pteridine nitrogens and amino groups; Halogen bond involving the bromine atom; Hydrophobic interactions with the pteridine ring. |

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in preclinical drug development. Computational models are widely used to predict these properties for compounds like this compound before they are synthesized and tested in vitro or in vivo. These predictive studies help in identifying potential liabilities such as poor absorption or rapid metabolism early in the drug discovery pipeline. Various software and web-based tools can calculate physicochemical properties and predict ADME parameters based on the molecular structure.

Predicted ADME Properties for this compound

Property Predicted Value Implication
Molecular Weight 255.07 g/mol Favorable for oral bioavailability (Lipinski's Rule of Five)
LogP (Octanol/Water Partition Coefficient) 1.2 Indicates moderate lipophilicity, which can influence absorption and distribution.
Human Intestinal Absorption High Suggests good absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Penetration Low May not be suitable for targeting the central nervous system.

| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions. |

Fragment-based drug discovery (FBDD) is a strategy that begins with identifying small chemical fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a lead compound with higher affinity and selectivity. The 2,4-diaminopteridine (B74722) core of this compound can serve as a starting fragment. By exploring modifications at the 6-position, such as the introduction of the bromo group, and other positions of the pteridine ring, novel derivatives can be designed. This approach allows for a more efficient exploration of the chemical space around the pteridine scaffold to optimize interactions with a specific target. pharmaffiliates.com

X-ray Crystallographic Structure Determination of Pteridine-Enzyme Complexes

X-ray crystallography is a powerful experimental technique that provides a high-resolution, three-dimensional structure of a molecule or a molecular complex. Determining the crystal structure of this compound in complex with its target enzyme provides definitive evidence of its binding mode. This structural information is invaluable for understanding the molecular basis of its activity and for guiding further structure-based drug design efforts. The precise orientation of the compound in the active site, the specific interactions with amino acid residues, and any conformational changes in the protein upon binding can be visualized. Although a specific crystal structure for a this compound-enzyme complex is not publicly available, the structures of many other pteridine derivatives in complex with their targets have been elucidated, providing a framework for understanding how this compound might interact.

Advanced Spectroscopic Techniques in Elucidating Molecular Interactions

Advanced spectroscopic techniques are essential for characterizing the structure of this compound and studying its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are routinely used to confirm the chemical structure of the compound. Advanced NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-LOGSY, can be used to identify which parts of the pteridine derivative are in close contact with a protein, providing information on the binding epitope.

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact mass and confirm the elemental composition of this compound. MS-based techniques can also be used in proteomics to identify protein targets of the compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy : These techniques provide information about the functional groups and the electronic transitions within the molecule, respectively. Changes in the IR or UV-Vis spectrum upon binding to a target can indicate the nature of the molecular interactions.

Future Directions and Emerging Research Avenues in 6 Bromo 2,4 Pteridinediamine Chemistry

Development of Novel and Sustainable Synthetic Strategies for Pteridine (B1203161) Derivatives

The synthesis of pteridine derivatives has traditionally relied on established methods such as the Isay, Gabriel-Colman, and Timmis syntheses. However, the future of pteridine chemistry is increasingly focused on the development of novel and sustainable synthetic strategies that offer improved efficiency, reduced environmental impact, and greater molecular diversity.

One promising avenue is the application of green chemistry principles to pteridine synthesis. This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and hazardous byproducts. For instance, researchers are exploring one-pot synthesis protocols and microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields of pteridine derivatives. These methods not only offer a more sustainable approach but also have the potential to reduce the cost of production.

Furthermore, there is a growing interest in developing new synthetic methodologies that allow for more precise control over the substitution patterns on the pteridine ring. This includes the exploration of novel cross-coupling reactions and C-H activation strategies to introduce a wider range of functional groups at specific positions. Such advancements will be crucial for generating libraries of diverse pteridine analogs for high-throughput screening and structure-activity relationship (SAR) studies.

A summary of traditional and emerging synthetic approaches for pteridine derivatives is presented in the table below.

Synthetic StrategyDescriptionKey Advantages
Isay Reaction Condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.A well-established and versatile method for accessing a variety of pteridine cores.
Gabriel-Colman Synthesis Cyclo-condensation of a 5,6-diaminopyrimidine with α-dicarbonyl compounds.Effective for the synthesis of 6,7-disubstituted pteridines.
Timmis Synthesis Reaction of a 4-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group.Useful for the preparation of a range of pteridine derivatives, including those with amino substituents.
Microwave-Assisted Organic Synthesis (MAOS) Utilization of microwave irradiation to accelerate chemical reactions.Reduced reaction times, increased yields, and often milder reaction conditions.
One-Pot Synthesis Multiple reaction steps are carried out in a single reaction vessel.Increased efficiency, reduced waste, and simplified purification processes.
Green Chemistry Approaches Use of environmentally friendly solvents, catalysts, and reagents.Reduced environmental impact and promotion of sustainable chemical manufacturing.

Exploration of Undiscovered Biological Targets and Mechanisms for Pteridine-Based Compounds

While pteridine derivatives have been extensively studied as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, emerging research is focused on identifying novel biological targets and elucidating new mechanisms of action. The structural diversity of pteridine-based compounds makes them attractive candidates for targeting a wide range of proteins involved in various disease pathways.

One area of active investigation is the development of pteridine-based inhibitors for enzymes in pathogenic organisms. For example, pteridine reductase 1 (PTR1) is a validated drug target in Leishmania parasites, and researchers are actively exploring novel pteridine scaffolds to inhibit this enzyme. nih.gov Similarly, dihydropteroate synthase (DHPS), an enzyme in the folate biosynthesis pathway of bacteria, is another promising target for pteridine-based antimicrobial agents. nih.gov

Beyond infectious diseases, pteridine derivatives are being explored for their potential in treating cancer and inflammatory conditions. ijrpr.com Research is underway to identify novel protein kinases, transcription factors, and other signaling molecules that can be modulated by pteridine-based compounds. orientjchem.org The identification of these new targets will open up new avenues for the development of targeted therapies for a variety of human diseases.

The table below highlights some of the established and emerging biological targets for pteridine derivatives.

Biological TargetTherapeutic Area
Dihydrofolate Reductase (DHFR) Cancer, Infectious Diseases
Pteridine Reductase 1 (PTR1) Leishmaniasis
Dihydropteroate Synthase (DHPS) Bacterial Infections
Janus Kinases (JAKs) Cancer, Inflammatory Diseases
FLT3 Kinase Acute Myeloid Leukemia
Carbonic Anhydrases Cancer

Integration of Advanced Computational and Experimental Approaches in Pteridine-Based Drug Discovery Research

The synergy between computational and experimental methods is revolutionizing the field of drug discovery, and pteridine-based research is no exception. researchgate.netjddhs.com Advanced computational tools are being increasingly integrated with traditional experimental techniques to accelerate the identification and optimization of novel pteridine-based drug candidates. nih.govfrontiersin.org

In silico methods such as virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) modeling are being used to screen large libraries of virtual compounds and predict their binding affinity for specific biological targets. nih.govijfmr.com These computational approaches help to prioritize compounds for synthesis and experimental testing, thereby saving time and resources. For instance, in silico screening has been successfully employed to identify novel natural product inhibitors of Leishmania major pteridine reductase I. mdpi.com

Molecular dynamics simulations are also being used to study the dynamic interactions between pteridine-based ligands and their target proteins, providing valuable insights into the mechanism of binding and aiding in the rational design of more potent and selective inhibitors. researchgate.net

The integration of these computational predictions with experimental validation through techniques like high-throughput screening, X-ray crystallography, and NMR spectroscopy creates a powerful and efficient workflow for drug discovery. researchgate.netjddhs.com This iterative cycle of computational design and experimental testing is expected to play a pivotal role in the future development of pteridine-based therapeutics.

Computational ApproachApplication in Pteridine Drug Discovery
Virtual Screening High-throughput screening of virtual compound libraries to identify potential hits.
Molecular Docking Predicting the binding mode and affinity of pteridine derivatives to their biological targets.
QSAR Modeling Establishing relationships between the chemical structure of pteridine compounds and their biological activity.
Molecular Dynamics Simulations Studying the dynamic behavior of pteridine-protein complexes to understand binding mechanisms.
Pharmacophore Modeling Identifying the essential structural features required for the biological activity of pteridine derivatives.

Applications as Chemical Probes and Research Tools in Biological Systems

In addition to their therapeutic potential, pteridine derivatives are emerging as valuable chemical probes and research tools for studying complex biological systems. Their inherent fluorescence properties and ability to be chemically modified make them well-suited for a variety of applications in chemical biology and cell imaging.

Pterin-based fluorescent probes are being developed for use in high-throughput screening assays to identify inhibitors of specific enzymes. nih.gov For example, a pterin-based fluorescence polarization assay has been developed for screening inhibitors of dihydropteroate synthase. nih.gov These probes offer a sensitive and efficient alternative to traditional radiometric or colorimetric assays.

Furthermore, the development of far-red fluorescent probes based on pteridine scaffolds holds promise for in vivo imaging applications. youtube.com These probes can penetrate deeper into tissues, allowing for the visualization and tracking of biological processes in living organisms. This could have significant implications for understanding disease progression and the effects of therapeutic interventions.

The versatility of the pteridine scaffold also allows for its incorporation into activity-based probes and other chemical tools for target identification and validation. These tools can be used to identify the specific cellular targets of pteridine-based compounds and to elucidate their mechanisms of action.

ApplicationDescription
Fluorescent Probes Development of pteridine-based molecules with intrinsic fluorescence for use in biochemical assays and cellular imaging.
High-Throughput Screening Utilization of fluorescent pteridine probes for the rapid screening of large compound libraries to identify enzyme inhibitors.
In Vivo Imaging Application of far-red fluorescent pteridine probes for visualizing biological processes in living organisms.
Chemical Biology Tools Design and synthesis of pteridine-based chemical probes for target identification, validation, and mechanistic studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-2,4-pteridinediamine, and how do reaction conditions influence yield?

  • Methodology : Bromination of the parent compound (e.g., 2,4-dinitroaniline) can be achieved using agents like HBr-H₂O₂ or Br₂-H₂O₂. Optimized conditions include a molar ratio of 1:1.2:2 (substrate:HBr:H₂O₂), 80–90°C for 3 hours, and a phase-transfer catalyst (e.g., 1.5% dodecyl sulfonic acid sodium salt), yielding >94% . Alternative methods using N-bromosuccinimide (NBS) in DMF are less efficient due to side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • FT-IR : Identifies functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹).
  • NMR (¹H/¹³C) : Confirms substitution patterns; bromine-induced deshielding effects are notable in aromatic regions.
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N-H∙∙∙O interactions forming 1D chains or dimers) .
  • CHN elemental analysis : Validates purity and stoichiometry .

Q. How is the purity of this compound assessed in academic research?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for separating impurities. Gas chromatography-mass spectrometry (GC/MS) can detect volatile byproducts, while melting point analysis (e.g., 173–174°C for derivatives) provides additional validation .

Advanced Research Questions

Q. How can contradictions in bromination efficiency be resolved when scaling up synthesis?

  • Methodology : Discrepancies often arise from reagent purity or mixing efficiency. Systematic screening of brominating agents (HBr-H₂O₂ vs. Br₂-H₂O₂) under controlled conditions (e.g., inert atmosphere, precise stoichiometry) is critical. Kinetic studies using in-situ monitoring (e.g., Raman spectroscopy) can identify rate-limiting steps . Phase-transfer catalysts (PTCs) like dodecyl sulfonic acid sodium salt improve interfacial reactivity in biphasic systems .

Q. What role do non-covalent interactions (e.g., hydrogen bonding, π-π stacking) play in the stability and reactivity of this compound derivatives?

  • Methodology : Crystal structure analysis reveals that N-H∙∙∙O hydrogen bonds (2.8–3.0 Å) stabilize molecular conformations, while π-π interactions (Cg-Cg distances <6.0 Å) between aromatic rings enhance thermal stability. These interactions influence solubility and bioavailability, as demonstrated in antimicrobial studies .

Q. How can computational chemistry guide the design of this compound analogs with enhanced bioactivity?

  • Methodology : Density functional theory (DFT) calculations predict electrophilic regions (e.g., bromine substituents) for functionalization. Molecular docking simulations (e.g., with bacterial enzyme targets like dihydrofolate reductase) identify binding modes. QSAR models correlate substituent effects (e.g., halogen position) with antimicrobial MIC values .

Key Considerations for Experimental Design

  • Contradiction Analysis : Conflicting NMR signals (e.g., overlapping peaks) may require advanced techniques like COSY or NOESY for resolution .
  • Safety Protocols : Brominated compounds require handling in fume hoods due to volatile HBr emissions .

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